3-cyclohexyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-cyclohexyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through nucleophilic substitution reactions using ethoxyethyl halides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via alkylation reactions using cyclohexyl halides.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles; various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
- 3-cyclohexyl-N-[5-(2-propoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
- 3-cyclohexyl-N-[5-(2-butoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Uniqueness
3-cyclohexyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the ethoxyethyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties for various applications.
Properties
Molecular Formula |
C15H25N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H25N3O2S/c1-2-20-11-10-14-17-18-15(21-14)16-13(19)9-8-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,16,18,19) |
InChI Key |
KWPOWHOEMXDFLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
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